molecular formula C19H27ClN2O3 B7079243 N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B7079243
M. Wt: 366.9 g/mol
InChI Key: FQEQQCUMDKATFO-PIVQAISJSA-N
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Description

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide is a synthetic compound that features a pyrrolidine ring, an oxane ring, and a chlorophenoxy group

Properties

IUPAC Name

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-14(25-17-6-4-15(20)5-7-17)13-21-19(23)18-3-2-10-22(18)16-8-11-24-12-9-16/h4-7,14,16,18H,2-3,8-13H2,1H3,(H,21,23)/t14-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQQCUMDKATFO-PIVQAISJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCN1C2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1CCCN1C2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-2-(4-chlorophenoxy)propyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide is unique due to its combination of a pyrrolidine ring, an oxane ring, and a chlorophenoxy group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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